molecular formula C9H22Si B14162970 Hexyl(trimethyl)silane CAS No. 3429-62-7

Hexyl(trimethyl)silane

Cat. No.: B14162970
CAS No.: 3429-62-7
M. Wt: 158.36 g/mol
InChI Key: WUMVEFJJSIUCJJ-UHFFFAOYSA-N
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Description

Hexyl(trimethyl)silane is an organosilicon compound with the chemical formula C9H22Si. It is a member of the silane family, characterized by a silicon atom bonded to organic groups. This compound is notable for its applications in organic synthesis and materials science due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexyl(trimethyl)silane can be synthesized through the hydrosilylation reaction, where hexene reacts with trimethylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, making it an efficient and straightforward process .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the product. The process involves careful control of reaction parameters to optimize the conversion rate and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Hexyl(trimethyl)silane undergoes various chemical reactions, including:

    Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated organic compounds.

    Oxidation: Conversion to silanols or siloxanes in the presence of oxidizing agents.

    Substitution: Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of hexyl(trimethyl)silane in chemical reactions involves the activation of the silicon-hydrogen bond. In hydrosilylation, the silicon-hydrogen bond adds across unsaturated carbon-carbon bonds, facilitated by a catalyst. This process generates a new silicon-carbon bond, resulting in the formation of alkylsilanes. The unique reactivity of the silicon-hydrogen bond allows for selective and efficient transformations .

Comparison with Similar Compounds

Uniqueness of Hexyl(trimethyl)silane: this compound stands out due to its longer alkyl chain, which imparts unique hydrophobic properties and enhances its utility in surface modification and material science applications. Its stability and ease of synthesis further contribute to its widespread use in various fields .

Properties

IUPAC Name

hexyl(trimethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22Si/c1-5-6-7-8-9-10(2,3)4/h5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUMVEFJJSIUCJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20296807
Record name Hexyl(trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20296807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3429-62-7
Record name NSC111641
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111641
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hexyl(trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20296807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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